4-Methyl-6-(trifluoromethyl)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-6-(trifluoromethyl)nicotinic acid is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceutical agents. The presence of the trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the biological activity of molecules. This compound, in particular, has been noted for its role in the preparation of anti-infective agents and flonicamid, an insecticide.

Synthesis Analysis

The synthesis of related compounds such as methyl 6-chloro-5-(trifluoromethyl)nicotinate has been reported to be safe and economical. The process involves the trifluoromethylation of an aryl iodide using a cost-effective system comprising methyl chlorodifluoroacetate (MCDFA), KF, and CuI. This method emphasizes the importance of developing efficient processes for the synthesis of trifluoromethylated compounds, which are crucial intermediates in pharmaceutical development .

Another synthesis route for a similar compound, 4-(trifluoromethyl)nicotinic acid, starts with ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. The process includes steps such as optimized cyclization, chlorination, hydrogenolysis, and hydrolysis, resulting in a total yield of 38.6% based on the initial ethyl 4,4,4-trifluoroacetoacetate. This method is noted for its use of readily available materials and satisfactory yield, making it suitable for industrial production .

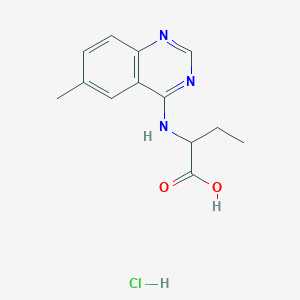

Molecular Structure Analysis

While the specific molecular structure analysis of 4-Methyl-6-(trifluoromethyl)nicotinic acid is not detailed in the provided papers, the general structure can be inferred from the name. The molecule consists of a pyridine ring substituted with a methyl group and a trifluoromethyl group at specific positions. The trifluoromethyl group is known to significantly influence the electronic properties of the molecule due to its strong electron-withdrawing effect.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds related to 4-Methyl-6-(trifluoromethyl)nicotinic acid include trifluoromethylation, cyclization, chlorination, hydrogenolysis, and hydrolysis. These reactions are crucial for constructing the nicotinic acid framework and introducing the trifluoromethyl group, which is a key feature of the molecule that impacts its reactivity and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-6-(trifluoromethyl)nicotinic acid are not explicitly discussed in the provided papers. However, the presence of the trifluoromethyl group typically imparts unique properties to compounds, such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, which can be advantageous in drug design. The synthesis methods described suggest that the compound is stable enough to be handled and produced on an industrial scale, which is indicative of its robust physical and chemical nature .

Wissenschaftliche Forschungsanwendungen

Crystallography

- Summary of Application : The compound “4-Methyl-6-(trifluoromethyl)nicotinic acid” has been used in the field of crystallography to study its crystal structure .

- Methods of Application : The crystal structure was solved by direct methods with the SHELXS program. All H-atoms from C, N and O atoms were positioned with idealized geometry and refined isotropic .

- Results or Outcomes : The research resulted in a detailed understanding of the crystal structure of the compound .

Biochemical Research

- Summary of Application : This compound can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase .

Pharmacological Research

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4-2-6(8(9,10)11)12-3-5(4)7(13)14/h2-3H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZZCZADLDCJRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595956 |

Source

|

| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-(trifluoromethyl)nicotinic acid | |

CAS RN |

261635-74-9 |

Source

|

| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)